Route 1 []: This method involves a multi-step synthesis starting with the reaction of 4-chloropyridin-2-amine with N,N-dimethylformamide dimethyl acetal, followed by hydroxylamine hydrochloride. This yields an N-hydroxy-formimidamide compound which is then cyclized to obtain the triazolo[1,5-a]pyridine core. This intermediate is reacted with 4-amino-2-methylphenol to yield the final compound.
Route 2 []: This route uses a different approach starting from 3,4-dichlorophenylisothiocyanate. This compound is reacted with 2-methyl-2-thiopseudourea, followed by hydrazine to yield 3-amino-5-(3,4-dichloroanilino)-s-triazole. Cyclization of this intermediate with ethyl acetoacetate provides 2-(3,4-dichloroanilino)-5-methyl-s-triazolo[1,5-α]-pyrimidin-7-ol. Further chlorination and subsequent reaction with various amines yield a series of 2-(3,4-dichloroanilino)-7-(((dialkylamino)alkyl)amino)-5-methyl-s-triazolo[1,5-α]pyrimidines, including 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine.
Anti-malarial agents []: Studies indicate that the introduction of a trifluoromethyl group at the 2-position of the [, , ]triazolo[1,5-a]pyrimidine ring increases drug activity against Plasmodium falciparum, the parasite responsible for malaria.
Treatment of Leishmaniasis []: The compound exhibited potent inhibition of Leishmania (Leishmania) amazonensis arginase, an enzyme crucial for the parasite's survival and infectivity. This finding highlights its potential as a starting point for developing novel leishmaniasis treatments.
Potential treatment for marijuana dependence []: Research suggests that 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, as an adenosine A2A receptor antagonist, could decrease the reinforcing effects of THC, potentially aiding in treating marijuana dependence.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: